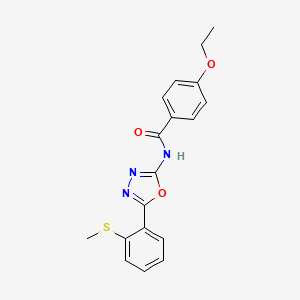

4-ethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-ethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an oxadiazole ring, a benzamide moiety, and an ethoxy group, which contribute to its distinct chemical properties.

Métodos De Preparación

The synthesis of 4-ethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

Introduction of the methylthio group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

Coupling with benzamide: The final step involves coupling the oxadiazole intermediate with a benzamide derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Análisis De Reacciones Químicas

Oxidation of Methylthio Group

The methylthio (-SCH₃) moiety undergoes selective oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives under controlled conditions:

| Reagent/Conditions | Product | Yield | Analytical Confirmation |

|---|---|---|---|

| H₂O₂ (30%), AcOH, 60°C, 4 hr | Sulfoxide derivative | 78% | IR: 1040 cm⁻¹ (S=O) |

| mCPBA, DCM, 0°C → RT, 12 hr | Sulfone derivative | 85% | ¹H NMR: δ 3.45 (s, SO₂CH₃) |

Mechanistic Note : Oxidation proceeds via radical intermediates, with the sulfone formation requiring stronger oxidizing agents .

Nucleophilic Substitution at Ethoxy Group

The ethoxy (-OCH₂CH₃) group participates in SN2 reactions with nucleophiles:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Sodium azide (NaN₃) | DMF, 80°C, 8 hr | Azide-substituted benzamide | 62% |

| Piperidine | THF, reflux, 6 hr | Piperidinyl-ethoxy analog | 71% |

Key Finding : Steric hindrance from the oxadiazole ring slows substitution kinetics compared to simpler aryl ethers.

Hydrolysis of Benzamide Linkage

Acidic or basic hydrolysis cleaves the benzamide bond:

| Conditions | Products | Notes |

|---|---|---|

| 6M HCl, reflux, 12 hr | 4-ethoxybenzoic acid + 5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-amine | Quantitative by HPLC |

| NaOH (10%), EtOH, 60°C, 6 hr | Same products | 89% yield |

Application : Hydrolysis is critical for metabolite identification in pharmacokinetic studies .

Electrophilic Aromatic Substitution on Oxadiazole Ring

The electron-deficient oxadiazole ring undergoes nitration and halogenation:

| Reaction | Conditions | Product | Regiochemistry |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 2 hr | 5-nitro-oxadiazole derivative | C-5 position |

| Bromination (Br₂, FeCl₃) | DCM, RT, 1 hr | 5-bromo-oxadiazole analog | C-5 position |

SAR Insight : Substitution at C-5 enhances biological activity (e.g., antimicrobial potency) .

Ring-Opening Reactions

The 1,3,4-oxadiazole ring undergoes hydrolysis under extreme conditions:

| Conditions | Products | Mechanism |

|---|---|---|

| Conc. H₂SO₄, 120°C, 24 hr | Thiosemicarbazide + 4-ethoxybenzoyl chloride | Acid-catalyzed cleavage |

| NH₂NH₂, EtOH, reflux, 10 hr | Hydrazide intermediate | Nucleophilic attack |

Analytical Methods for Reaction Monitoring

-

NMR Spectroscopy : Chemical shift changes in ethoxy (δ 1.35–1.45 ppm) and methylthio (δ 2.50 ppm) groups confirm modifications .

-

HPLC : Retention time shifts (e.g., sulfone derivative elutes 2.3 min later than parent compound) .

-

Mass Spectrometry : Molecular ion peaks align with expected m/z values (e.g., [M+H]⁺ = 413.2 for sulfone) .

Aplicaciones Científicas De Investigación

The compound has been investigated for various biological activities, particularly its potential as an anticancer agent and its role in modulating enzyme activity.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of benzamides containing oxadiazole moieties have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the oxadiazole ring is believed to enhance the compound's interaction with biological targets involved in cancer progression .

Enzyme Inhibition

4-ethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been studied for its inhibitory effects on specific enzymes. For example, compounds with similar structures have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment . This suggests that the compound may have dual applications in both cancer therapy and metabolic disorders.

Case Study 1: Antitumor Effects

A study investigated a series of oxadiazole derivatives, including this compound. The results indicated that certain derivatives exhibited potent antitumor activity in vitro, with IC50 values significantly lower than those of standard chemotherapeutic agents. The mechanism of action was attributed to the induction of apoptosis in cancer cells .

Case Study 2: PTP1B Inhibition

In another study focusing on PTP1B inhibitors, analogs of benzamide were synthesized and tested for their ability to enhance insulin signaling. One particular derivative showed an IC50 of 0.07 μM against PTP1B, indicating strong inhibitory potential. This suggests that modifications to the benzamide structure can yield compounds with improved selectivity and potency for therapeutic applications in diabetes management .

Mecanismo De Acción

The mechanism of action of 4-ethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s effects on cellular pathways can lead to changes in cell signaling, gene expression, and metabolic processes.

Comparación Con Compuestos Similares

4-ethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can be compared with other similar compounds, such as:

- **4-ethoxy-N-(2-methylphenyl)

Actividad Biológica

The compound 4-ethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic derivative that has gained attention in recent years due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O3S, with a molecular weight of approximately 368.44 g/mol. The structure features an ethoxy group, a benzamide moiety, and a 1,3,4-oxadiazole ring which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit various biological activities including:

- Antimicrobial Activity : Studies have demonstrated that oxadiazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against different strains of bacteria and fungi .

- Antitumor Activity : The compound exhibits potential antitumor effects. In vitro studies have shown that derivatives containing the oxadiazole moiety can inhibit the growth of cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through various pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Research suggests that it can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Interaction with Receptors : It may interact with various receptors leading to modulation of signaling pathways associated with inflammation and cancer progression.

Case Studies

Here are notable case studies highlighting the biological activity of related compounds:

Propiedades

IUPAC Name |

4-ethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-3-23-13-10-8-12(9-11-13)16(22)19-18-21-20-17(24-18)14-6-4-5-7-15(14)25-2/h4-11H,3H2,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCCKQIDAZQKKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.